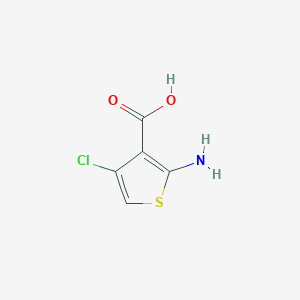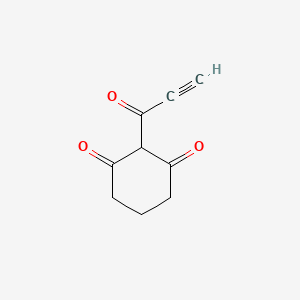
2-(Prop-2-ynoyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-ynoyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones. This compound is characterized by a cyclohexane ring with two keto groups at positions 1 and 3, and a prop-2-ynoyl group at position 2. Cyclohexanediones are known for their diverse chemical reactivity and applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-ynoyl)cyclohexane-1,3-dione typically involves the following steps:
Michael Addition: The initial step involves the Michael addition of a suitable nucleophile to an α,β-unsaturated carbonyl compound. This reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate.
Claisen Condensation: The product from the Michael addition undergoes Claisen condensation to form the cyclohexane-1,3-dione core. This step requires the presence of a strong base like sodium ethoxide or potassium tert-butoxide.
Acylation: The final step involves the acylation of the cyclohexane-1,3-dione with propargyl chloride in the presence of a base such as triethylamine or pyridine to introduce the prop-2-ynoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Solvent recovery and recycling are also important aspects of the industrial process to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-2-ynoyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Substitution: The prop-2-ynoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclohexanedione derivatives.
Aplicaciones Científicas De Investigación
2-(Prop-2-ynoyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of herbicides and other agrochemicals due to its ability to inhibit specific enzymes in plants.
Mecanismo De Acción
The mechanism of action of 2-(Prop-2-ynoyl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For example, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and tocopherols in plants. This inhibition leads to the disruption of photosynthesis and ultimately the death of the plant.
Comparación Con Compuestos Similares
2-(Prop-2-ynoyl)cyclohexane-1,3-dione can be compared with other cyclohexanedione derivatives such as:
1,3-Cyclohexanedione: A simpler compound with two keto groups at positions 1 and 3, lacking the prop-2-ynoyl group.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): A derivative with two methyl groups at position 5, known for its use in organic synthesis and analytical chemistry.
Sulcotrione: A triketone herbicide with a similar cyclohexanedione core but different substituents, used for weed control in agriculture.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other cyclohexanedione derivatives.
Propiedades
Número CAS |
92265-88-8 |
|---|---|
Fórmula molecular |
C9H8O3 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
2-prop-2-ynoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H8O3/c1-2-6(10)9-7(11)4-3-5-8(9)12/h1,9H,3-5H2 |
Clave InChI |
CUXMXZYFOJLBGC-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)C1C(=O)CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
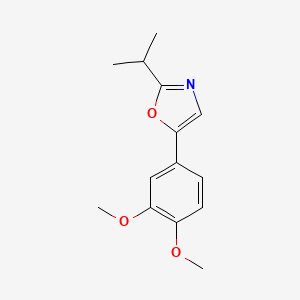
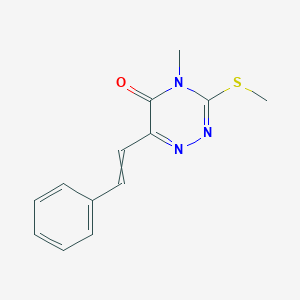

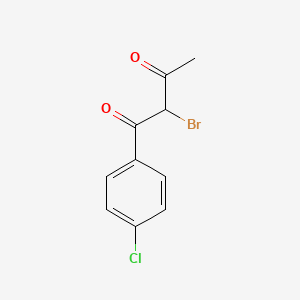

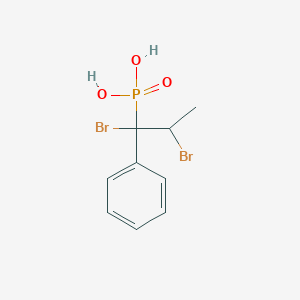
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)
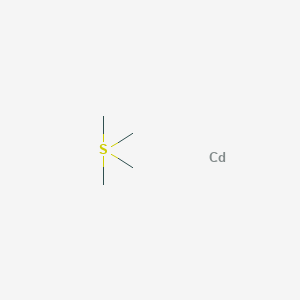

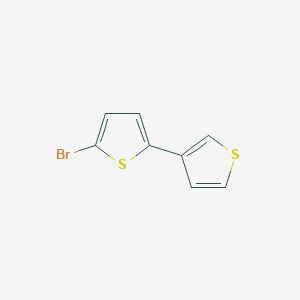
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
